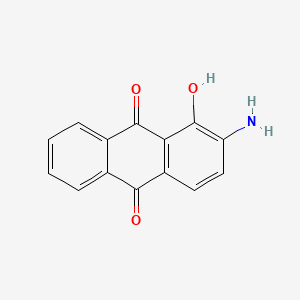
2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE
Overview
Description
2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its applications in various fields, including dye manufacturing, pharmaceuticals, and as an analytical reagent. Its unique structure, featuring both amino and hydroxy functional groups, contributes to its diverse chemical reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE typically involves the nitration of anthraquinone followed by reduction and subsequent hydrolysis. The nitration process introduces a nitro group, which is then reduced to an amino group. The hydrolysis step introduces the hydroxy group at the desired position.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: Reduction reactions typically convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine, while alkylation can be achieved using alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various dyes and pigments.
Biology: Employed in studies involving enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. These actions contribute to its potential anticancer and antimicrobial properties .
Comparison with Similar Compounds
- 1-amino-9,10-anthracenedione
- 1,4-diamino-9,10-anthracenedione
- 1-amino-4-hydroxy-9,10-anthracenedione
Comparison: Compared to its analogs, 2-AMINO-1-HYDROXYANTHRACENE-9,10-DIONE exhibits unique reactivity due to the presence of both amino and hydroxy groups. This dual functionality allows for a broader range of chemical modifications and applications. Additionally, its specific substitution pattern enhances its biological activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H9NO3 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,18H,15H2 |
InChI Key |
WBBFBHOZKCHJHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)N)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













